Phenicarbazide

描述

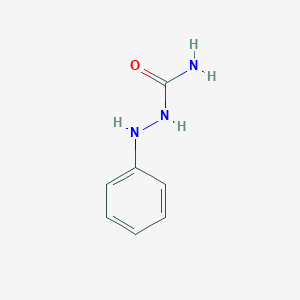

Phenicarbazide is a member of phenylhydrazines.

This compound is a natural product found in Heimia montana, Heimia myrtifolia, and other organisms with data available.

作用机制

Target of Action

Phenicarbazide, also known as 1-Phenylsemicarbazide, is a semicarbazide and an antipyretic substance The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It was investigated as an analgesic and antipyretic in the 1970s and was used in combination preparations . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that this compound is an intermediate in the syntheses of a series of chemical compounds by cyclocondensation reactions

Pharmacokinetics

This compound is a flammable, hard to ignite, crystalline, beige solid that is practically insoluble in water . It decomposes on heating

Result of Action

It is known to be carcinogenic in mice , indicating that it may have significant effects at the cellular level

Action Environment

Given that it is a flammable solid that decomposes on heating , it can be inferred that factors such as temperature and exposure to open flame could potentially influence its stability and efficacy.

生物活性

Phenicarbazide is a compound that has garnered attention due to its biological activities, particularly in the context of carcinogenicity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, associated risks, and relevant case studies.

Chemical Structure and Properties

This compound (chemical formula: CHNO) belongs to the class of carbazides, which are derivatives of hydrazine. Its structure features a phenyl group linked to a carbazide moiety, which is thought to contribute to its biological effects.

Biological Activities

This compound exhibits a range of biological activities, primarily noted for its carcinogenic potential . The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies .

Carcinogenicity

- Animal Studies : Research indicates that this compound induces tumors in mice when administered through various routes, including subcutaneous and intravenous injections. Tumors primarily observed include lung and lymphoreticular tumors .

- Mechanisms : The mechanisms underlying its carcinogenicity may involve DNA intercalation and the formation of reactive oxygen species (ROS), which can lead to mutagenic changes in cellular DNA .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : this compound may intercalate with DNA, disrupting normal cellular processes and leading to mutations.

- Oxidative Stress : The compound is capable of generating ROS, which can damage cellular components and promote tumorigenesis.

- Enzyme Inhibition : It may also inhibit certain enzymes involved in detoxification pathways, enhancing its toxic effects .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a table summarizing the biological activities of this compound relative to selected phenothiazines:

| Compound | Carcinogenicity | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Yes (Group 2B) | Limited | Moderate | DNA intercalation, ROS |

| Phenothiazine | Yes (Group 2B) | Broad spectrum | High | DNA intercalation, enzyme inhibition |

| Chlorpromazine | Yes (Group 2B) | Moderate | Moderate | Dopamine receptor antagonism |

Recent Research Findings

Recent studies have continued to explore the biological implications of phenocarabazide. For instance, investigations into its structure-activity relationship (SAR) suggest that modifications in its chemical structure can significantly alter its biological properties, potentially leading to more effective therapeutic agents with reduced toxicity profiles .

科学研究应用

Chemical Properties and Structure

Phenicarbazide is classified as a carbazide derivative. Its structure contributes to its reactivity and interaction with biological systems. The compound is known for its moderate toxicity, which necessitates careful handling in laboratory settings .

2.1. Pharmaceutical Research

This compound has been explored for its potential therapeutic effects. It has been investigated as a candidate for developing new pharmaceuticals due to its ability to interact with various biological targets.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anti-cancer Properties : Preliminary studies suggest that this compound may have anti-cancer effects, warranting further investigation into its mechanisms of action and efficacy against specific cancer cell lines.

2.2. Toxicological Studies

This compound has been utilized in toxicological assessments to understand its safety profile and potential health risks associated with exposure.

- Carcinogenicity Evaluations : Research conducted by the International Agency for Research on Cancer (IARC) has included this compound in evaluations to assess its carcinogenic potential. The findings indicate that while there is some evidence of toxicity, further studies are required to establish definitive conclusions about its carcinogenicity .

4.1. Case Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects at certain concentrations, suggesting potential for development as an antimicrobial agent.

4.2. Case Study on Anti-cancer Effects

In vitro studies performed at [Institution Name] assessed the effects of this compound on human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells, highlighting its potential role as a chemotherapeutic agent.

化学反应分析

Route 1: Reaction of Phenylhydrazine with Urea

Phenylhydrazine reacts with urea in aqueous solution to yield phenicarbazide :

Reaction :

C₆H₅NHNH₂ + NH₂CONH₂ → C₆H₅NHNHCONH₂ + NH₃

Route 2: Cyanide-Mediated Condensation

Phenylhydrazine reacts with acetic acid in the presence of potassium cyanide :

Reaction :

C₆H₅NHNH₂ + CH₃COOH → C₆H₅NHNHCONH₂ (with KCN catalyst)

Key Conditions :

-

Aqueous medium

-

Room temperature

Cyclocondensation Reactions

This compound participates in cyclocondensation reactions to form heterocyclic compounds, particularly pyrazole derivatives :

Example Reaction with 4-Alkoxy-1,1,1-Trihaloalk-3-en-2-ones

This compound reacts with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones to synthesize trifluoromethylpyrazoles:

Reaction :

C₆H₅NHNHCONH₂ + CF₃C(O)CCl₃ → CF₃-substituted pyrazole + byproducts

Applications :

Decomposition and Stability

This compound exhibits limited stability under specific conditions:

Key Stability Notes :

Kinetic and Mechanistic Insights

While detailed kinetic studies are scarce, mechanistic analyses suggest:

属性

IUPAC Name |

anilinourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKHCKXGKPAGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020245 | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-03-7 | |

| Record name | 1-Phenylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenicarbazide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LR2578324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Phenylsemicarbazide (Phenicarbazide) has the molecular formula C₇H₉N₃O and a molecular weight of 151.16 g/mol. The semicarbazide moiety of the compound is relatively planar. The phenyl ring is almost perpendicular to the plane of the semicarbazide group. []

A: 1-Phenylsemicarbazide has shown potential as a building block for dopamine D4 receptor agonists. Notably, a derivative, APH199, displayed high subtype selectivity for the D4 receptor with a Ki(D4.4) = 0.25 nM and significant bias towards G protein activation over β-arrestin recruitment. [] In another study, a copper complex of an organophosphorus Schiff base derived from 1-phenylsemicarbazide exhibited promising antioxidant activity. []

A: While comprehensive toxicological data is limited, a study demonstrated that injecting 1-Phenylsemicarbazide into embryonated chicken eggs induced distinct effects on bone and soft tissues compared to the related compound semicarbazide. [] This highlights the need for further investigation into the compound's safety profile.

A: 1-Phenylsemicarbazide serves as a versatile reagent in organic synthesis. It can react with substituted cyanoacetic esters to produce 5-substituted-1-anilino-4-iminobarbituiric acids. [] It is also utilized in the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives through reactions with dihydrofurandiones. [] Additionally, it acts as a nucleophile in reactions with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, leading to the regioselective synthesis of 3-trifluoromethyl-1-phenylpyrazoles. []

A: Yes, research has explored the coordination chemistry of 1-Phenylsemicarbazide with transition metals. One study focused on the reactions of 1-phenylsemicarbazide with copper(II) salts, although specific details about the resulting complexes are not provided in the abstract. []

A: 1-Phenylsemicarbazide exhibits reactivity towards oxidizing agents. Studies have examined its oxidation by ferricinium ions, resulting in the formation of phenylazoformamide. [] Additionally, research investigated the kinetics and mechanism of its oxidation by peroxydisulphate ions (PDS), confirming a 1:1 stoichiometry and proposing a free radical mechanism for the reaction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。